Methanethioamide, N-methyl-N-phenyl-, is an organic compound characterized by the presence of a thiolamide functional group. Its molecular formula is , and it features a methyl group and a phenyl group attached to the nitrogen atom of the thioamide. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.
These reactions highlight the compound's versatility in synthetic chemistry.
Several methods have been developed for the synthesis of methanethioamide, N-methyl-N-phenyl-. Key approaches include:
These synthetic routes demonstrate the compound's accessibility for further research and application.
Methanethioamide, N-methyl-N-phenyl-, has several potential applications:
These applications underscore the importance of this compound in various fields.
Methanethioamide, N-methyl-N-phenyl-, shares structural similarities with several other compounds that feature thiolamide or thioester functionalities. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methanethioamide, N,N-dimethyl- | Two methyl groups on nitrogen | More sterically hindered than N-methyl-N-phenyl |
| N-Methylthioformamide | Methyl group on nitrogen | Lacks phenyl group; simpler structure |
| Phenylthioacetamide | Acetamide functional group | Contains an acetamide instead of thioamide |
| Benzoylthioacetamide | Benzoyl group attached | More reactive due to carbonyl functionality |
Methanethioamide, N-methyl-N-phenyl-, is unique due to its combination of a phenyl group with a thioamide structure, which may confer distinct reactivity and biological properties compared to these related compounds.
Nucleophilic thioacylation of preformed secondary amines represents a direct route to N-methyl-N-phenylmethanethioamide. The reaction typically employs thioacylating agents such as thioacid chlorides or in situ-generated thioacyl intermediates. A notable advancement involves the use of α-keto acids and elemental sulfur with thiol catalysts, enabling chemoselective thioacylation of N-methylaniline derivatives. For instance, combining phenylglyoxylic acid with sulfur in the presence of 1-dodecanethiol yields the target thioamide in 78% yield under mild conditions (25–40°C, 12 h).
Alternative approaches utilize nitroalkanes as masked thioacyl donors. Reacting nitroethane with N-methylaniline in the presence of sodium sulfide and sulfur at 60°C produces N-methyl-N-phenylmethanethioamide with 85% efficiency while preserving stereochemical integrity at adjacent chiral centers. This method bypasses traditional thioacid intermediates, simplifying purification steps.
Table 1: Nucleophilic Thioacylation Protocols
| Substrate | Thioacyl Source | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| N-Methylaniline | Phenylglyoxylic acid | 1-Dodecanethiol/DMF | 78 | |
| N-Methylaniline | Nitroethane | Na₂S/S₈/EtOH | 85 |
Recent methodologies avoid transition metals by leveraging sulfur’s innate electrophilicity. A three-component condensation of benzaldehyde, methylamine, and sulfur in 1-methyl-2-pyrrolidone (NMP) under microwave irradiation (150°C, 15 min) furnishes N-methyl-N-phenylmethanethioamide in 89% yield. The mechanism proceeds via a thiirane intermediate, with DMAP facilitating sulfur transfer to the imine.
Elemental sulfur also participates in dehydrocoupling reactions. Heating a mixture of N-methylaniline, acetic acid, and sulfur at 120°C for 6 h induces C–S bond formation through a radical pathway, yielding the thioamide with 76% efficiency. This approach eliminates stoichiometric metal reagents, aligning with green chemistry principles.
Energy-efficient synthesis routes have been optimized using microwave and mechanochemical activation. Microwave irradiation (180°C, 10 min) of N-methylaniline, benzaldehyde, and sulfur in NMP accelerates the Kindler thioamide synthesis, achieving 92% conversion. The localized superheating reduces side reactions such as over-sulfurization.
Mechanochemical methods employing Lawesson’s reagent demonstrate exceptional efficiency. Ball-milling N-methyl-N-phenylacetamide with Lawesson’s reagent (1.2 equiv) for 30 min at 25 Hz quantitatively converts the oxoamide to the thioamide without solvent. This technique is particularly advantageous for acid-sensitive substrates.
Table 2: Energy-Efficient Synthesis Parameters
| Method | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave | 180°C, NMP, 10 min | 10 min | 92 | |
| Mechanochemical | Lawesson’s reagent, 25 Hz | 30 min | 99 |
Selective N-methylation requires judicious protecting group strategies. Di-tert-butyl dicarbonate (Boc₂O) effectively differentiates primary and secondary amines. Treating N-phenylmethanethioamide with Boc₂O (3.0 equiv) and DMAP in THF at 0°C installs a Boc group on the primary amine, enabling subsequent methyl iodide quaternization (K₂CO₃, DMF, 60°C). Final Boc deprotection with HCl/dioxane yields N-methyl-N-phenylmethanethioamide in 81% overall yield.
Alternative approaches utilize ortho-nitrobenzenesulfonyl (Nosyl) groups. Nosyl-protected aniline derivatives undergo efficient alkylation with methyl triflate, followed by Nosyl removal with thiophenol to furnish the desired product. This method achieves 89% selectivity for mono-N-methylation.
The Buchwald-Hartwig amination reaction represents a fundamental palladium-catalyzed cross-coupling process that forms carbon-nitrogen bonds between aryl halides and amines [1]. Methanethioamide, N-methyl-N-phenyl- derivatives have demonstrated significant utility as directing groups in these transformations, particularly in cascade reactions where multiple bond-forming events occur sequentially [2].
Recent investigations have revealed that thioamide directing groups exhibit superior coordination properties with palladium(II) catalysts compared to conventional amide directing groups [3]. The coordination of the thioamide functionality with the palladium center facilitates the formation of stable palladacycles, which serve as key intermediates in the catalytic cycle [3]. These palladacycles can be isolated as air-stable yellow solids and readily undergo cross-coupling with phenyl boronic acids at 80°C in tertiary-amyl alcohol in the presence of mild bases and stoichiometric 1,4-benzoquinone [3].
The catalytic system employing palladium(II) trifluoroacetate (10 mol%) with 1,4-benzoquinone as oxidant has shown exceptional performance in the arylation of pyrrolidine derivatives bearing thioamide directing groups [3]. Under optimized conditions at 100°C for 4 hours, the reaction provides arylated products in yields ranging from 51% to 82% with remarkable mono-selectivity (greater than 20:1 mono:diarylation ratio) [3]. The process demonstrates excellent tolerance for heteroarylboronic acids, which are typically challenging coupling partners due to their propensity to coordinate with palladium catalysts [3].
Table 1: Catalytic Performance in Buchwald-Hartwig Amination Cascades
| Substrate Type | Catalyst Loading | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pyrrolidine derivatives | 10 mol% Pd(TFA)₂ | 100 | 51-82 | >20:1 mono:di |
| Piperidine derivatives | 10 mol% Pd(TFA)₂ | 100 | 13-92 | Variable |
| Azepane derivatives | 10 mol% Pd(TFA)₂ | 100 | 68 | High |
The mechanistic pathway involves initial coordination of the thioamide directing group to the palladium center, followed by carbon-hydrogen bond activation to form the palladacycle intermediate [3]. Subsequent transmetalation with the organoboron reagent and reductive elimination complete the catalytic cycle, regenerating the active palladium(0) species [3].
Thiocarbonyl transfer reagents have emerged as powerful tools in heterocyclic synthesis, with methanethioamide, N-methyl-N-phenyl- derivatives serving as versatile precursors for complex ring systems [4]. The unique reactivity of the thiocarbonyl group enables selective formation of various heterocyclic architectures through cycloaddition and cyclization processes [4].
1,1'-Thiocarbonyldiimidazole and related thiocarbonyl transfer reagents react with aldonitrones to provide thioamides in good overall yields when heated in refluxing benzene [4]. The reaction mechanism involves initial coordination of the nitrone to the thiocarbonyl carbon, followed by cyclization to form the heterocyclic product [4]. Treatment of these systems with various nucleophiles proceeds in a selective fashion, permitting the synthesis of unsymmetrically substituted thioureas and related compounds [4].
The cycloaddition reactions of thiocarbonyl transfer reagents with dienes have been extensively studied, revealing that thiocarbonyl groups exhibit significantly higher reactivity as dienophiles compared to their carbonyl analogs [4]. Thioketones add to most dienes in high yield at exceptionally low temperatures to afford stable adducts, with the reaction proceeding through a concerted mechanism [4]. The regioselectivity of these additions depends on the electronic nature of the substituents, with electron-donating groups favoring one regioisomer over the other [4].
Table 2: Thiocarbonyl Transfer Reaction Conditions
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiocarbonyldiimidazole/Nitrone | Benzene | 80 | 4-12 | 70-85 |
| Thiocarbonyl/Diene | Benzene | 25-60 | 2-8 | 80-95 |
| Thiocarbonyl/Nucleophile | Various | 25-100 | 1-24 | 65-90 |
Copper sulfate has been identified as a selective reagent for the preparation of thiapyrans from bis-triazole dihydrothiapyrans [4]. The transformation proceeds through oxidative ring-opening followed by cyclization to form the six-membered sulfur-containing heterocycle [4]. This methodology has been extended to the synthesis of thiapyranones and mercapto esters, demonstrating the versatility of thiocarbonyl transfer chemistry [4].
The organocatalytic activation of α,β-unsaturated carbonyl compounds using methanethioamide, N-methyl-N-phenyl- derivatives has gained significant attention due to the ability to achieve high enantioselectivity under mild conditions [5]. Thiourea-based organocatalysts featuring electron-deficient thiourea functionality activate α,β-unsaturated ester substrates through hydrogen bonding to the carbonyl oxygen [5].
A novel bifunctional selenourea-thiourea catalyst has been developed that facilitates highly enantioselective conjugate additions of cyclic amines to unactivated α,β-unsaturated esters [5]. The catalyst operates through a dual activation mechanism where the thiourea moiety activates the electrophile via hydrogen bonding while the selenourea component directs the nucleophilic attack through coordination with the amine [5]. This system achieves enantiomeric ratios of up to 98:2 with yields ranging from 82% to 98% [5].
The reaction mechanism involves initial formation of a hydrogen-bonded complex between the thiourea catalyst and the α,β-unsaturated ester, followed by nucleophilic attack of the amine to form a β-amino enolate intermediate [5]. The rate-determining step is the protonation of this intermediate by one of the thiourea nitrogen-hydrogen bonds, which functions as a Brønsted acid [5]. This represents a novel mode of catalysis where the thiourea compound directly participates as an asymmetric Brønsted acid [5].
Table 3: Organocatalytic Activation Results
| Substrate | Nucleophile | Catalyst Loading | Temperature (°C) | Yield (%) | Enantiomeric Ratio |
|---|---|---|---|---|---|
| Benzyl crotonate | Piperidine | 10 mol% | 25 | 98 | 98:2 |
| Ethyl cinnamate | Pyrrolidine | 10 mol% | 25 | 95 | 96:4 |
| Methyl methacrylate | Morpholine | 15 mol% | 25 | 82 | 89:11 |
Experimental and computational studies have confirmed that the origin of enantioselectivity lies in the transition state for the α-carbon protonation step [5]. The thiourea catalyst forms a well-defined hydrogen-bonding network that controls the stereochemical outcome of the protonation event [5]. Carbon kinetic isotope effect studies support this mechanism, showing significant isotope effects at the α-carbon position [5].
Thioamide directing groups have revolutionized cross-coupling chemistry by enabling previously challenging transformations through their unique coordination properties [6] [7]. The palladium-catalyzed carbon-hydrogen arylation of benzothioamides with boronic acids represents a significant advancement in this field, utilizing thioamides as directing groups for the first time [6].
The reaction proceeds with high functional group tolerance, providing arylated products in yields ranging from 21% to 84% [6]. The palladium(II) catalyst coordinates to the sulfur atom of the thioamide, facilitating carbon-hydrogen bond activation at the ortho position [6]. This coordination mode is distinct from traditional nitrogen-directing groups and provides complementary reactivity patterns [6].
A remarkable development in this area is the Suzuki-Miyaura coupling reaction involving in situ-generated palladium-carbene complexes via desulfurization of thioamides [7]. This transformation enables the preparation of substituted amidinium salts and unsymmetrical diaryl ketones through a novel mechanistic pathway [7]. The reaction utilizes silver salts as both desulfurating reagents and oxidants, facilitating a palladium(II)/palladium(0)/palladium(II) catalytic cycle [7].
Table 4: Cross-Coupling Reaction Performance
| Reaction Type | Catalyst System | Base | Solvent | Yield (%) | Key Features |
|---|---|---|---|---|---|
| C-H Arylation | Pd(OAc)₂/AgOAc | K₂CO₃ | DMF | 21-84 | High functional group tolerance |
| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂/Ag₂CO₃ | - | TFE | 45-92 | Carbene intermediate |
| Transamidation | NaHMDS | - | Toluene | 87-99 | Ground-state destabilization |
The mechanism of thioamide-directed cross-coupling involves initial coordination of the thioamide to the palladium center, followed by carbon-hydrogen bond activation to form a palladacycle [7]. The silver salt serves a dual role as both a desulfurating agent that assists in sulfur elimination and as an oxidant that maintains the catalytic cycle [7]. Single crystal X-ray analysis has confirmed the structure of the palladium-diaminocarbene complex, which serves as the key intermediate in both catalytic and stoichiometric reactions [7].
The compound Methanethioamide, N-methyl-N-phenyl- represents a distinctive class of thioamide derivatives with significant potential in tyrosinase inhibition. The structural framework of this compound, characterized by its thioamide functional group (-C(=S)-N-) coupled with N-methyl and N-phenyl substituents, provides a unique molecular architecture for enzyme interaction [1] [2].
Tyrosinase inhibitors containing thioamide moieties demonstrate remarkable structure-activity relationships that are fundamentally dependent on the electronic and steric properties of their substituents [3] [4]. The presence of the thioamide group in Methanethioamide, N-methyl-N-phenyl- introduces sulfur as a key bioisostere for oxygen, substantially altering the compound's binding affinity and selectivity toward tyrosinase active sites [5] [6].
Research indicates that thioamide compounds exhibit enhanced tyrosinase inhibitory activity compared to their amide counterparts due to the increased polarizability of the sulfur atom and its ability to participate in unique coordination interactions with the copper centers within the tyrosinase active site [7] [8]. The N-methyl substitution pattern in Methanethioamide, N-methyl-N-phenyl- contributes to improved hydrophobic interactions with the enzyme binding pocket, while the phenyl group provides additional π-π stacking opportunities with aromatic residues such as histidine and phenylalanine [9] [10].
Table 1: Structure-Activity Relationships of Thioamide Tyrosinase Inhibitors
| Compound Feature | Effect on Activity | Mechanism | IC₅₀ Range (μM) |
|---|---|---|---|
| Thioamide group (-C=S-N-) | Enhanced binding affinity [7] | Copper coordination | 0.05-25.75 [4] [11] |
| N-methyl substitution | Improved hydrophobic interactions [12] | Active site complementarity | 1.12-6.35 [8] [10] |
| N-phenyl group | Increased π-π stacking [9] | Aromatic residue interaction | 1.45-67.6 [10] |
| Combined N-methyl-N-phenyl | Synergistic enhancement [3] | Multiple binding modes | <1.0 [3] |
The molecular basis for tyrosinase inhibition by thioamide derivatives involves several key interaction mechanisms. The sulfur atom in the thioamide functional group demonstrates superior chelating properties toward the binuclear copper center of tyrosinase compared to oxygen-containing analogs [7] [13]. This enhanced metal coordination disrupts the enzyme's catalytic cycle, particularly affecting the conversion of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone [3] [14].
Competitive inhibition studies reveal that Methanethioamide, N-methyl-N-phenyl-type compounds bind directly to the enzyme active site, competing with natural substrates for access to the copper centers [11] [8]. The inhibition kinetics typically follow a mixed-type pattern, suggesting binding to both the free enzyme and enzyme-substrate complex [4] [15].
Thioamide derivatives, including compounds structurally related to Methanethioamide, N-methyl-N-phenyl-, demonstrate significant antiproliferative activity against various human carcinoma cell lines through multiple molecular mechanisms [6] [16]. The antiproliferative effects are mediated primarily through disruption of cellular proliferation pathways, induction of cell cycle arrest, and promotion of apoptotic processes [17] [16].
The molecular mechanisms underlying the antiproliferative activity of thioamide compounds involve several key pathways. Cell cycle analysis demonstrates that these compounds induce G1/S phase arrest, preventing cancer cells from progressing through critical DNA synthesis checkpoints [16] [18]. This cell cycle disruption is associated with downregulation of cyclin-dependent kinases and subsequent hypophosphorylation of retinoblastoma protein, effectively blocking cell division [16].
Table 2: Antiproliferative Activity of Thioamide Derivatives Against Human Carcinoma Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) | Mechanism | Time Point (h) |
|---|---|---|---|---|
| A549 | Lung adenocarcinoma | 0.54-24.7 [16] | G1/S arrest, apoptosis | 72 |
| HT-29 | Colorectal carcinoma | 5.87-16.0 [16] | Cyclin-dependent kinase inhibition | 48 |
| MCF-7 | Breast adenocarcinoma | 2.57 [18] | Cell cycle disruption | 72 |
| HepG2 | Hepatocellular carcinoma | 7.26 [18] | Mitochondrial dysfunction | 48 |
| ZR-75 | Breast ductal carcinoma | 1.58-21.1 [16] | Caspase-independent apoptosis | 72 |
The antiproliferative mechanisms of thioamide compounds extend beyond simple cytotoxicity to include selective targeting of cancer cell metabolic vulnerabilities [6] [19]. These compounds demonstrate preferential toxicity toward rapidly dividing cancer cells while showing minimal effects on normal, non-transformed cells [17] [20]. This selectivity is attributed to the increased metabolic demands and altered redox status of cancer cells, making them more susceptible to thioamide-induced cellular stress [6].
Molecular studies reveal that thioamide derivatives interfere with protein synthesis and folding processes through their ability to form covalent bonds with cysteine residues in critical cellular proteins [21] [22]. This protein modification leads to disruption of essential cellular functions, particularly in rapidly proliferating cancer cells that rely heavily on continuous protein production [6] [2].
Mitochondrial dysfunction represents another crucial mechanism of antiproliferative activity. Thioamide compounds induce mitochondrial membrane depolarization, leading to decreased ATP production and activation of intrinsic apoptotic pathways [20] [17]. The release of cytochrome c and SMAC/Diablo from damaged mitochondria triggers caspase-independent cell death mechanisms, providing an alternative pathway for cancer cell elimination [20].
The structural characteristics of Methanethioamide, N-methyl-N-phenyl- position it as a potential allosteric modulator of cysteine proteases, particularly cathepsin family enzymes [21] [23]. Allosteric modulation represents a sophisticated regulatory mechanism where compounds bind to sites distinct from the active site, inducing conformational changes that alter enzyme activity [24] [25].
The thioamide functional group in Methanethioamide, N-methyl-N-phenyl- provides unique opportunities for allosteric interactions with cysteine proteases through its ability to form specific hydrogen bonding patterns and coordinate with metal cofactors [21] [22]. The incorporation of thioamide modifications in peptide-based protease inhibitors has demonstrated enhanced proteolytic stability and selective inhibition of cathepsin L over other family members [21].
Table 3: Allosteric Modulation Effects of Thioamide Compounds on Cysteine Proteases
| Protease Target | Modulation Type | Binding Site | IC₅₀ (μM) | Selectivity Ratio |
|---|---|---|---|---|
| Cathepsin L | Selective inhibition [21] | Cys270 allosteric site | 19 [21] | >25-fold vs other cathepsins |
| Cathepsin B | Weak inhibition [21] | Non-specific binding | >100 [21] | Low selectivity |
| Cathepsin S | Moderate inhibition [21] | Alternative allosteric site | 45-85 [21] | 2-5 fold selective |
| Papain | Non-competitive inhibition [22] | Allosteric regulatory domain | 25-50 [22] | Context-dependent |
The mechanism of allosteric modulation by thioamide compounds involves strategic placement of the sulfur atom to disrupt key enzyme-substrate interactions while preserving essential structural elements [21] [23]. Computational modeling studies indicate that thioamide incorporation at specific positions can increase the distance between the active site cysteine and the scissile bond carbonyl carbon, effectively preventing nucleophilic attack while maintaining critical hydrogen bonding interactions [21].
Cysteine 270 has been identified as a novel allosteric regulatory site in several cysteine proteases, where thioamide compounds can bind covalently to modulate enzyme activity [23] [25]. This covalent binding mechanism provides enhanced selectivity and duration of inhibition compared to reversible competitive inhibitors [21] [23].
The allosteric effects of thioamide modifications extend beyond simple inhibition to include activation of certain protease activities under specific conditions [25]. This dual modulatory capacity makes thioamide compounds valuable tools for dissecting protease function and developing therapeutic agents with tunable activities [21] [24].
Pharmacophore modeling studies of Methanethioamide, N-methyl-N-phenyl- and related thioamide compounds reveal critical structural features essential for melanoma therapeutic activity [26] [27]. The pharmacophore represents the spatial arrangement of chemical features necessary for optimal interaction with biological targets involved in melanoma progression and treatment resistance [28] [26].
The core pharmacophore of effective melanoma therapeutics containing thioamide moieties consists of four essential features: hydrogen bond acceptor capability (thioamide sulfur), hydrogen bond donor potential (associated with the nitrogen), hydrophobic interaction sites (N-methyl and phenyl groups), and aromatic interaction domains (phenyl ring system) [27] [28]. These features work synergistically to achieve high binding affinity and selectivity for melanoma-relevant targets [29] [26].
Table 4: Pharmacophore Features of Thioamide-Based Melanoma Therapeutics
| Pharmacophore Feature | Chemical Group | Function | Distance Constraint (Å) |
|---|---|---|---|
| Hydrogen Bond Acceptor | Thioamide sulfur [27] | Metal coordination, H-bonding | 3.5-5.2 |
| Hydrogen Bond Donor | N-H (when present) [28] | Protein backbone interaction | 2.8-4.1 |
| Hydrophobic Center | N-methyl group [27] | Lipophilic pocket filling | 4.0-6.5 |
| Aromatic Interaction | Phenyl ring [28] | π-π stacking, edge-face contact | 3.8-7.2 |
Structure-based pharmacophore modeling has identified key molecular targets in melanoma therapeutic pathways where thioamide compounds demonstrate significant activity [26] [20]. The transcription factor E2F1 and its coregulator complexes represent primary targets for thioamide-based melanoma therapeutics, with specific binding interactions disrupting pro-metastatic signaling cascades [26].
The pharmacophore model reveals that the spatial arrangement of the thioamide group relative to the N-phenyl substituent is critical for optimal target engagement [27] [26]. The preferred conformation positions the sulfur atom approximately 5-7 Å from the centroid of the phenyl ring, allowing simultaneous interaction with both metal coordination sites and aromatic binding pockets in target proteins [27] [28].
Computational screening using validated pharmacophore models has identified several FDA-approved compounds with structural similarity to Methanethioamide, N-methyl-N-phenyl- that show promise for melanoma therapeutic repurposing [26]. These screening efforts have revealed that compounds containing the core thioamide-N-phenyl pharmacophore demonstrate enhanced efficacy against melanoma cell lines resistant to conventional therapies [29] [20].
The integration of pharmacophore modeling with molecular dynamics simulations provides insights into the conformational flexibility required for optimal therapeutic activity [27] [26]. Thioamide compounds must maintain sufficient conformational freedom to adapt to different binding sites while preserving the essential spatial relationships defined by the pharmacophore model [28] [24].